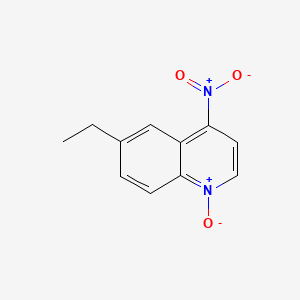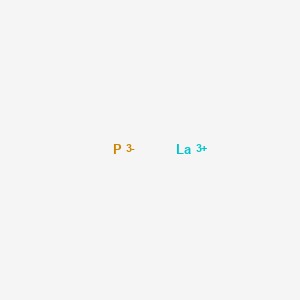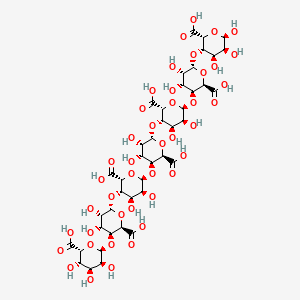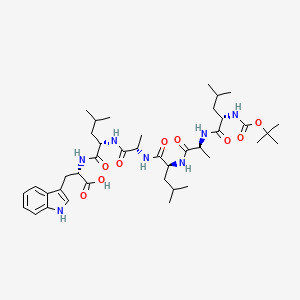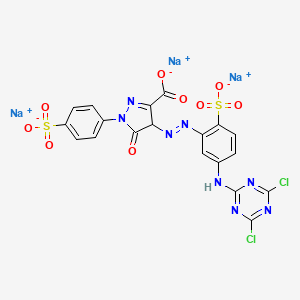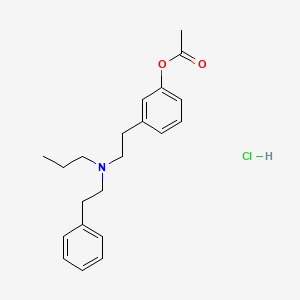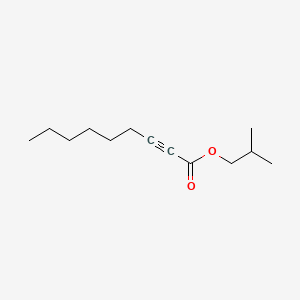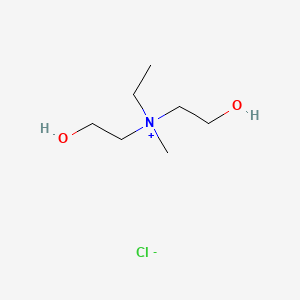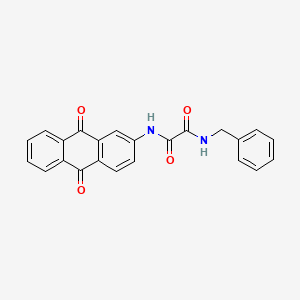
Oxamide, N-(2-anthraquinonyl)-N'-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is a complex organic compound that features both anthraquinone and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- typically involves the reaction of anthraquinone derivatives with benzylamine. One common method includes the use of anthraquinone-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with benzylamine to form the desired oxamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and RNA.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- involves its interaction with molecular targets such as DNA and RNA. The anthraquinone moiety can intercalate between DNA bases, disrupting the normal function of the nucleic acids and leading to cytotoxic effects . This intercalation can inhibit DNA and RNA synthesis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)-
- N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE
Comparison
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. In contrast, Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- features a hydroxyethyl group, which may alter its solubility and chemical behavior . N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE contains two anthraquinonyl groups, potentially enhancing its ability to interact with nucleic acids .
Properties
CAS No. |
92573-43-8 |
|---|---|
Molecular Formula |
C23H16N2O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-16-8-4-5-9-17(16)21(27)19-12-15(10-11-18(19)20)25-23(29)22(28)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28)(H,25,29) |
InChI Key |
WQZGIWQJTINELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



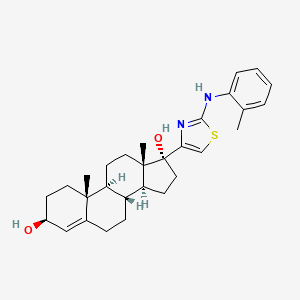
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

